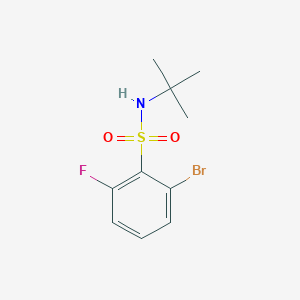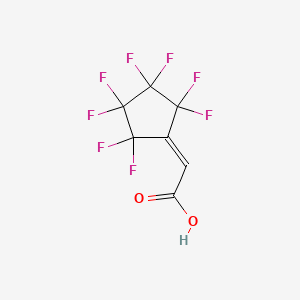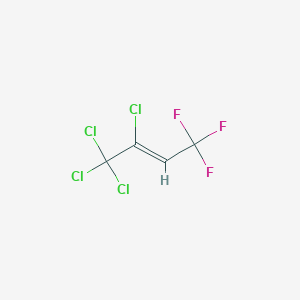
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenyl precursor with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the methylsulfone group: This step involves the oxidation of a methylthio group to a methylsulfone group using an oxidizing agent such as hydrogen peroxide or sodium periodate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-(trifluoromethylsulfonyl)benzoic acid.
Reduction: Formation of 2-Methyl-5-(trifluoromethyl)phenylmethylsulfone.
Substitution: Formation of 2-Methyl-5-(trifluoromethylsulfonyl)-4-nitrophenylmethylsulfone.
科学的研究の応用
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid
- 2-Methyl-5-(trifluoromethylsulfonyl)phenylmethanol
- 2-Methyl-5-(trifluoromethylsulfonyl)phenylacetic acid
Uniqueness
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone is unique due to the presence of both a trifluoromethylsulfonyl group and a methylsulfone group, which confer distinct chemical properties such as high electron-withdrawing capability and thermal stability. These properties make it particularly valuable in applications requiring robust and selective chemical interactions.
特性
IUPAC Name |
1-methyl-2-methylsulfonyl-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O4S2/c1-6-3-4-7(5-8(6)17(2,13)14)18(15,16)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIARWHVOXAWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
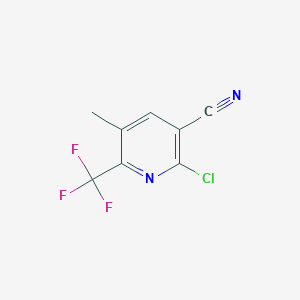
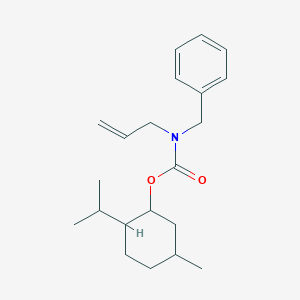
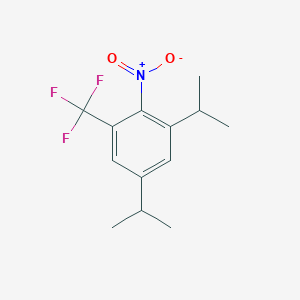
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
